1-Diethoxyphosphorylheptane

説明

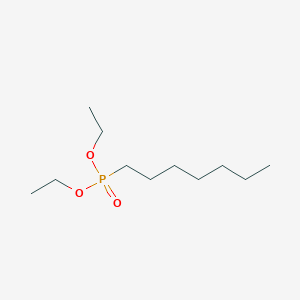

1-Diethoxyphosphorylheptane is an organophosphorus compound with the molecular formula C₁₁H₂₅O₃P. Structurally, it consists of a heptane chain (C₇H₁₅) bonded to a diethoxyphosphoryl group [(C₂H₅O)₂P(O)]. This compound belongs to the class of dialkyl phosphonates, characterized by their stability and versatility in organic synthesis. Phosphonates like 1-diethoxyphosphorylheptane are widely used as intermediates in the preparation of flame retardants, ligands for metal coordination, and bioactive molecules due to their hydrolytic stability and ability to act as phosphorylating agents .

Synthesis typically involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with a heptyl halide to form the phosphorylated product. The compound’s hydrophobic heptyl chain enhances solubility in non-polar solvents, while the diethoxy group moderates reactivity compared to more electrophilic phosphorus esters.

特性

IUPAC Name |

1-diethoxyphosphorylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3P/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZFGHRZYDXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404714 | |

| Record name | Phosphonic acid, heptyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17195-46-9 | |

| Record name | Phosphonic acid, heptyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylheptane can be synthesized through the esterification of heptylphosphonic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of 1-diethoxyphosphorylheptane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality 1-diethoxyphosphorylheptane suitable for research and industrial applications.

化学反応の分析

Types of Reactions: 1-Diethoxyphosphorylheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学的研究の応用

1-Diethoxyphosphorylheptane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing compounds.

Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

作用機序

The mechanism of action of 1-diethoxyphosphorylheptane involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Alkyl Chain Length and Hydrophobicity

- 1-Diethoxyphosphorylheptane’s heptyl chain confers significant hydrophobicity, making it suitable for non-polar matrices (e.g., polymer blends). In contrast, diethyl methylphosphonate (shorter methyl chain) exhibits higher polarity and water solubility.

- The naphthylmethyl group in Diethyl (naphthalen-1-ylmethyl)phosphonate introduces aromaticity, enhancing UV absorption properties but reducing thermal stability compared to aliphatic chains .

Reactivity and Stability

- Fluorinated analogs like O-1-Ethylhexyl methylphosphonofluoridate are highly reactive due to the electronegative fluorine atom, making them prone to hydrolysis and toxicological hazards .

- The diethoxy groups in 1-diethoxyphosphorylheptane provide moderate stability against hydrolysis, favoring its use in prolonged industrial processes.

Research Findings and Trends

- Synthetic Modifications : Recent studies highlight the tunability of phosphonate esters. For example, elongating the alkyl chain (e.g., heptyl vs. methyl) improves thermal stability in polymer composites .

- Environmental Impact : Longer alkyl chains (e.g., heptyl) reduce aquatic toxicity compared to short-chain analogs, aligning with green chemistry initiatives.

- Regulatory Status : Fluorinated phosphonates face stringent regulations under chemical weapons conventions, whereas 1-diethoxyphosphorylheptane remains unregulated for industrial use .

生物活性

1-Diethoxyphosphorylheptane (CAS No. 17195-46-9) is an organophosphorus compound classified as a phosphonate. Its unique structure, featuring a heptyl chain and two ethoxy groups attached to a phosphorus atom, positions it within a broader family of organophosphorus compounds known for diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The chemical formula of 1-Diethoxyphosphorylheptane is . The synthesis typically involves the reaction of heptyl alcohol with diethyl phosphite, yielding high purity and yield rates. The general synthetic route can be summarized as follows:

- Reactants : Heptyl alcohol + Diethyl phosphite

- Reaction Conditions : Appropriate temperature and catalyst (if necessary)

- Product Isolation : Purification through distillation or chromatography

Biological Activity

1-Diethoxyphosphorylheptane exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. It has been studied for its potential therapeutic effects against various diseases, including neurological disorders and cancer.

The biological activity of 1-Diethoxyphosphorylheptane is primarily attributed to its interactions with biological molecules:

- Acetylcholinesterase Inhibition : Similar to other organophosphates, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses, which can affect neurotransmission.

- DNA Interaction : Potential alkylating properties may allow it to form covalent bonds with nucleophilic sites on DNA, influencing cellular processes and potentially inducing cytotoxicity.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Anticancer Activity : Research indicates that 1-Diethoxyphosphorylheptane may exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a chemotherapeutic agent.

- Neuroprotective Effects : Preliminary findings suggest it may offer protective effects against neurodegeneration by modulating neurotransmitter levels.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuroprotective | Modulation of neurotransmitter levels | |

| Acetylcholinesterase Inhibition | Increased acetylcholine levels |

Case Studies

Several case studies have been conducted to assess the biological effects of 1-Diethoxyphosphorylheptane:

- Case Study 1 : Evaluated its anticancer properties in vitro using breast cancer cell lines. Results indicated significant cell death at specific concentrations.

- Case Study 2 : Investigated neuroprotective effects in animal models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。